molecular formula C16H17N3O5S2 B2690083 Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2097925-88-5

Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2690083
CAS No.: 2097925-88-5
M. Wt: 395.45
InChI Key: OLTLWXHQISIYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a combination of pyrrolidine, pyridine, and thiophene moieties

Preparation Methods

The synthesis of Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic conditions.

    Introduction of the pyridine moiety: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is reacted with a halogenated precursor.

    Attachment of the thiophene ring: This can be done through a similar coupling reaction, ensuring the correct positioning of the thiophene ring.

    Final esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the final methyl ester

Chemical Reactions Analysis

Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine and pyridine moieties are particularly important for binding interactions, while the thiophene ring can influence the compound’s electronic properties .

Comparison with Similar Compounds

Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate can be compared to other compounds with similar structures, such as:

Properties

IUPAC Name

methyl 3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-24-16(21)15-13(4-6-25-15)26(22,23)18-9-11-7-12(10-17-8-11)19-5-2-3-14(19)20/h4,6-8,10,18H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTLWXHQISIYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.